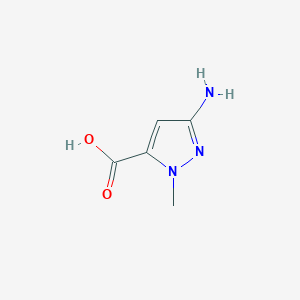
3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
Reveromycin D is a member of the reveromycin family, a group of polyketide spiroketals produced by various Streptomyces species. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. Reveromycin D, in particular, has garnered attention for its potential therapeutic applications, especially in the treatment of bone-related diseases.
Mechanism of Action
Target of Action
The primary target of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid is D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids. This compound acts as a potent and selective inhibitor of DAO .
Mode of Action
This compound interacts with DAO by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction prevents the oxidation of D-amino acids, particularly D-serine, which is known to induce oxidative stress in DAO cells .
Biochemical Pathways
The inhibition of DAO by this compound affects the metabolic pathway of D-amino acids. Specifically, it prevents the conversion of D-serine to its corresponding keto acid, leading to an accumulation of D-serine . This can have downstream effects on various biochemical processes, including neurotransmission, as D-serine is a co-agonist of the NMDA receptor, a type of glutamate receptor.
Result of Action
The inhibition of DAO by this compound leads to a decrease in oxidative stress in DAO cells . Additionally, it specifically prevents formalin-induced tonic pain , suggesting potential applications in pain management.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its ability to bind to DAO. Additionally, the presence of other substances, such as competitive inhibitors or substrates for DAO, could also influence the compound’s efficacy. The compound should be stored at room temperature and kept away from oxidizing agents for stability .
Biochemical Analysis
Biochemical Properties
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor . It protects DAO cells from oxidative stress induced by D-Serine . This interaction with DAO, an enzyme, suggests that it may have a role in biochemical reactions involving D-amino acids.
Cellular Effects
The compound’s role as a DAO inhibitor suggests that it may have significant effects on various types of cells and cellular processes . By inhibiting DAO, it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with DAO . As a DAO inhibitor, it can prevent the oxidation of D-amino acids, thereby influencing the levels of these molecules within the cell .
Metabolic Pathways
Given its role as a DAO inhibitor, it may be involved in pathways related to the metabolism of D-amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Reveromycin D is typically isolated from the fermentation products of Streptomyces species. The biosynthesis involves a polyketide pathway, starting with a 2-methylsuccinyl-CoA starter unit, followed by the incorporation of a C6–8 polyketide chain extension and diacid esterification units . The fermentation process is carried out in a medium containing starch, glucose, yeast extract, bacto-peptone, meat extract, and various salts. After fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques .
Industrial Production Methods: Industrial production of reveromycin D involves large-scale fermentation of Streptomyces reveromyceticus in optimized media. The fermentation conditions, such as pH, temperature, and nutrient composition, are carefully controlled to maximize yield. Post-fermentation, the compound is extracted and purified using advanced chromatographic methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for structural elucidation .
Chemical Reactions Analysis
Types of Reactions: Reveromycin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of reveromycin D, such as methyl and ethyl esters, which have been shown to possess enhanced biological activities .
Scientific Research Applications
Reveromycin D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyketide biosynthesis and for developing new synthetic methodologies.
Biology: Investigated for its role in microbial interactions and as a tool for studying cellular processes.
Medicine: Reveromycin D exhibits potent antifungal, antibacterial, and anticancer activities.
Comparison with Similar Compounds
Reveromycin D is unique among the reveromycin family due to its specific structural features and biological activities. Similar compounds include:
Reveromycin A: Known for its potent antifungal and anticancer activities.
Reveromycin B: Exhibits strong antibacterial properties.
Reveromycin C: Similar to reveromycin A but with slight structural variations that affect its biological activity.
Reveromycin D stands out due to its selective inhibition of isoleucyl-tRNA synthetase and its potential therapeutic applications in bone-related diseases.
Properties
IUPAC Name |
5-amino-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H2,6,7)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTYLLQCQDBCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416036 | |
| Record name | 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117860-54-5 | |
| Record name | 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117860-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


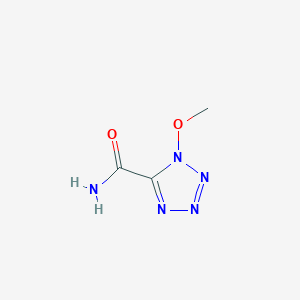

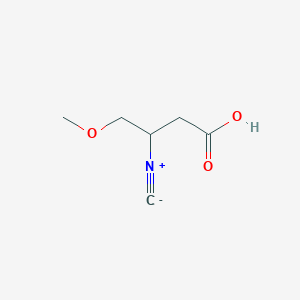
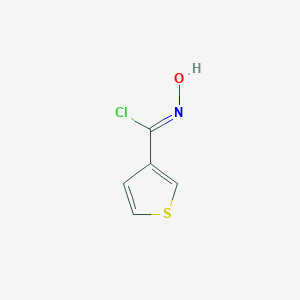
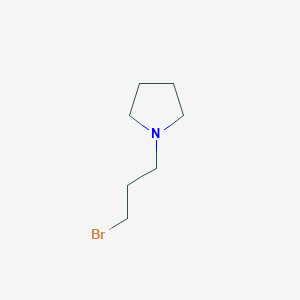
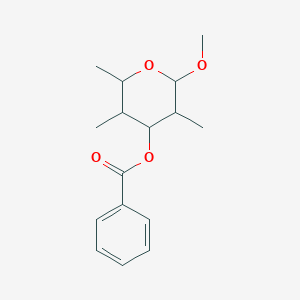
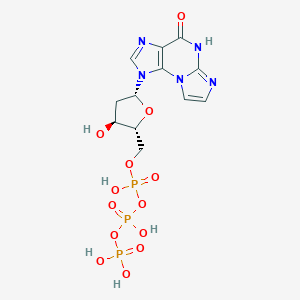

![(6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B37985.png)
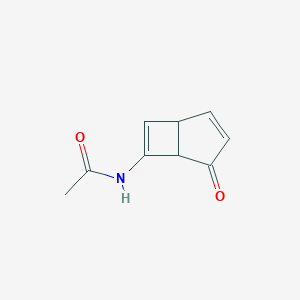
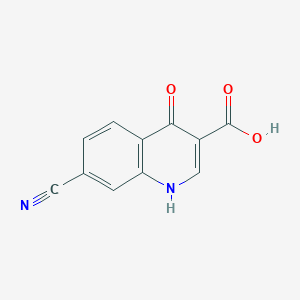
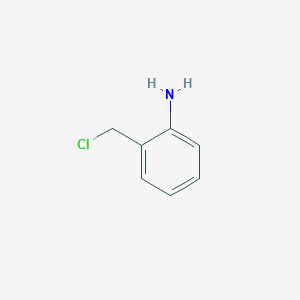
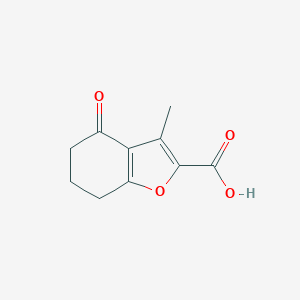
![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)
